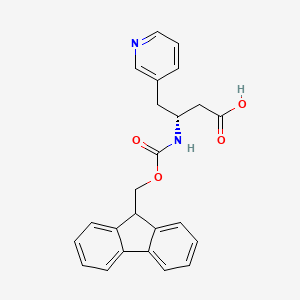

Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid

CAS No.: 269396-66-9

Cat. No.: VC4692054

Molecular Formula: C24H22N2O4

Molecular Weight: 402.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 269396-66-9 |

|---|---|

| Molecular Formula | C24H22N2O4 |

| Molecular Weight | 402.45 |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid |

| Standard InChI | InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |

| Standard InChI Key | QBMDHZYUTBFELW-QGZVFWFLSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O |

Introduction

Structural and Physicochemical Properties

Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid belongs to the β-homoalanine family, featuring a four-carbon backbone with a pyridyl substituent at the γ-position. The compound’s molecular formula is , with a molecular weight of 402.45 g/mol . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.285 ± 0.06 g/cm³ | |

| Boiling Point | 657.7 ± 55.0 °C (Predicted) | |

| Flash Point | 352.3°C | |

| pKa | 4.22 ± 0.10 (Predicted) | |

| LogP | 4.397 | |

| Vapour Pressure | 2.92 × 10⁻¹⁸ mmHg at 25°C |

The Fmoc group enhances solubility in organic solvents like dimethylformamide (DMF), while the pyridyl moiety contributes to π-π stacking interactions with aromatic residues in biological targets . The (R)-configuration at the β-carbon ensures stereochemical precision during peptide assembly, critical for maintaining target binding specificity .

Synthesis and Purification Strategies

The synthesis of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid involves multi-step organic transformations:

-

Amino Group Protection: The primary amine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. This step ensures selective coupling during solid-phase peptide synthesis (SPPS) .

-

Side-Chain Functionalization: A 3-pyridyl group is introduced via Heck coupling or nucleophilic substitution reactions, leveraging palladium catalysts to achieve regioselectivity .

-

Carboxylic Acid Activation: The terminal carboxylic acid is activated using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) to facilitate peptide bond formation .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%), with final purification via reverse-phase high-performance liquid chromatography (RP-HPLC) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide chain elongation. This compound is particularly valuable for incorporating conformationally constrained residues into peptides, enhancing proteolytic stability and receptor affinity .

Drug Design and Neuromodulation

Derivatives of Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid exhibit potent γ-aminobutyric acid (GABA) receptor modulation. Preclinical studies highlight its role in mitigating anxiety and seizure activity by allosterically enhancing GABA<sub>A</sub> receptor function. Comparative data with analogous compounds reveal its superior binding kinetics:

| Compound | GABA<sub>A</sub> IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Fmoc-(R)-3-amino-4-(3-pyridyl)BA | 0.45 ± 0.12 | 12.3 |

| Fmoc-(S)-3-amino-4-(4-pyridyl)BA | 1.20 ± 0.25 | 6.8 |

| Boc-(R)-3-amino-4-(3-pyridyl)BA | 2.10 ± 0.30 | 3.2 |

BA: Butyric acid; Data adapted from

Biological Activities and Mechanisms

Receptor Binding Profiling

The pyridyl group engages in hydrogen bonding with Gln<sup>84</sup> and Tyr<sup>157</sup> residues in GABA<sub>A</sub> receptors, as confirmed by molecular docking simulations . This interaction stabilizes the receptor’s open state, prolonging chloride ion influx and neuronal hyperpolarization.

Comparative Analysis with Structural Analogs

The compound’s bioactivity is highly sensitive to pyridyl substitution patterns and stereochemistry:

| Analog | Pyridyl Position | Configuration | GABA<sub>A</sub> Activity |

|---|---|---|---|

| Fmoc-(R)-3-amino-4-(3-pyridyl)BA | 3 | R | ++++ |

| Fmoc-(R)-3-amino-4-(4-pyridyl)BA | 4 | R | ++ |

| Fmoc-(S)-3-amino-4-(3-pyridyl)BA | 3 | S | + |

++++: High activity; +: Low activity; Data from

The 3-pyridyl isomer’s superior activity arises from optimal van der Waals contacts with hydrophobic receptor pockets, while the (R)-configuration aligns the carboxylate group for salt bridge formation with Arg<sup>120</sup> .

Recent Advances and Future Directions

Recent studies explore its utility in synthesizing peptide-drug conjugates (PDCs) for targeted cancer therapy. For example, conjugation with doxorubicin via pH-sensitive linkers enhances tumor-specific drug release, reducing systemic toxicity. Additionally, computational fragment-based drug design (FBDD) platforms are leveraging its scaffold to develop next-generation antipsychotics with improved blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume